4-(2H-1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-2,3-dihydro-1H-imidazole-2-thione
Description
This compound (CAS: 954691-74-8) is a heterocyclic organic molecule featuring a 1,3-benzodioxole moiety fused to an imidazole-2-thione ring system. The 3-chlorophenyl substituent at position 1 of the imidazole ring introduces steric and electronic effects that influence its chemical and biological properties.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c17-11-2-1-3-12(7-11)19-8-13(18-16(19)22)10-4-5-14-15(6-10)21-9-20-14/h1-8H,9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENIXJCNRTZVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN(C(=S)N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2H-1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-2,3-dihydro-1H-imidazole-2-thione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Composition
The molecular structure of the compound includes a benzodioxole moiety and a chlorophenyl group, contributing to its unique chemical properties. The following table summarizes key chemical identifiers:
| Property | Details |
|---|---|
| Molecular Formula | C16H14ClN3O2S |
| Molecular Weight | 335.81 g/mol |
| IUPAC Name | 4-(2H-1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-2,3-dihydro-1H-imidazole-2-thione |
| CAS Number | Not available in current databases |
Research indicates that this compound may interact with various biological targets, including:
- Enzymes: It may inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptors: The compound could bind to receptors that regulate cell growth, influencing cellular signaling pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of related compounds featuring similar structural motifs. For instance:
- A study on pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance biological activity .
- Compounds with the benzodioxole structure have shown promising results in inhibiting tumor growth in vitro, with IC50 values indicating effective doses for cancer treatment .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are supported by its ability to modulate inflammatory mediators. Similar compounds have been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB and MAPK signaling .
In Vitro Studies
In vitro studies have assessed the compound’s efficacy against various cancer cell lines. For example:
- Cell Lines Tested:
- HepG2 (liver cancer)
- HCT116 (colorectal cancer)
- MDA-MB 231 (breast cancer)
Results indicated that the compound exhibited selective cytotoxicity, with some derivatives achieving sub-micromolar IC50 values against specific cancer types .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzodioxole or chlorophenyl groups significantly affect biological activity. For instance:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares key structural features and properties of the target compound with analogs from the provided evidence:
Key Observations:
- Substituent Effects : The position of chlorine on the phenyl ring (e.g., 3-chloro vs. 2-chloro) significantly alters electronic properties and steric interactions. For instance, the 3-chlorophenyl group in the target compound may offer better metabolic stability compared to 2-chlorophenyl analogs .
- Core Heterocycles : Imidazole-2-thione (target) vs. benzimidazole () affects aromaticity and hydrogen-bonding capacity. Thione groups (C=S) are less acidic than thiols (-SH) but participate in metal coordination .
- ’s use of sodium metabisulfite in DMF) .
Analytical and Computational Tools for Characterization
The evidence highlights methodologies relevant to comparing such compounds:
- X-ray Crystallography : Programs like SHELX () and WinGX/ORTEP () are critical for determining crystal structures and anisotropic displacement parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
